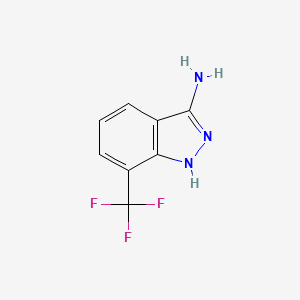

7-(trifluoromethyl)-1H-indazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

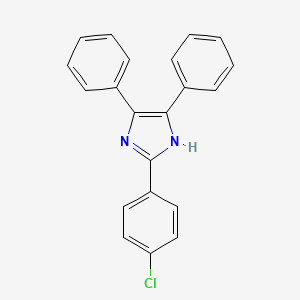

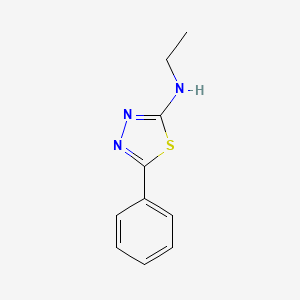

“7-(trifluoromethyl)-1H-indazol-3-amine” is a compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle. The “7-(trifluoromethyl)” indicates that a trifluoromethyl group (-CF3) is attached to the 7th position of the indazole ring. The “3-amine” means that an amine group (-NH2) is attached to the 3rd position of the indazole ring .

Synthesis Analysis

The synthesis of such a compound could potentially involve the introduction of the trifluoromethyl group and the amine group onto the indazole ring. Trifluoroacetimidoyl halides are considered as potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds . The amine group could be introduced through various methods, including nucleophilic substitution or reduction of a nitro group .Molecular Structure Analysis

The molecular structure of this compound would consist of an indazole ring substituted with a trifluoromethyl group at the 7th position and an amine group at the 3rd position. The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials. It has been involved in various chemical reactions, especially in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl and amine groups. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Applications De Recherche Scientifique

High Thermal Stability and Energetic Materials

7-(Trifluoromethyl)-1H-indazol-3-amine derivatives, like 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), exhibit high thermal stability and are considered for applications as heat-resistant energetic materials. These compounds demonstrate remarkable properties like a high density at room temperature, excellent thermal stability, and moderate energetic performance, making them suitable for specialized applications where heat resistance and insensitivity to mechanical stimulation are critical (Yan et al., 2021).

Synthesis of Novel Derivatives and Antimicrobial Activity

The compound showcases versatility in synthetic chemistry, where it serves as a precursor for novel derivatives with potential biological activities. For instance, regioisomers like 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile and its analogs have been used to synthesize pyrimidine fused indazole derivatives. These compounds exhibit significant antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria and fungal species, highlighting their potential in developing new antimicrobial agents (Yakaiah et al., 2008).

Understanding Molecular Structures and Interactions

Research on the structural aspects of 7-(Trifluoromethyl)-1H-indazol-3-amine derivatives provides insights into their molecular interactions and stability. Studies involving X-ray crystallography and magnetic resonance spectroscopy have revealed the tautomeric nature of these compounds and their unique crystallization patterns. This knowledge is crucial for designing molecules with desired properties and understanding their behavior in various conditions (Teichert et al., 2007).

Development of Energetic Materials

The compound's derivatives have also been investigated for their potential in developing energetic materials. For instance, compounds like 7-nitro-3-(nitro-NNO-azoxy)[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine have shown promising properties that could be exploited in the design of high-energy materials, further diversifying the application spectrum of 7-(Trifluoromethyl)-1H-indazol-3-amine derivatives (Anikin et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(trifluoromethyl)-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNKCXFTRPDGAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355875 |

Source

|

| Record name | 7-(trifluoromethyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(trifluoromethyl)-1H-indazol-3-amine | |

CAS RN |

60330-35-0 |

Source

|

| Record name | 7-(trifluoromethyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1347415.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)